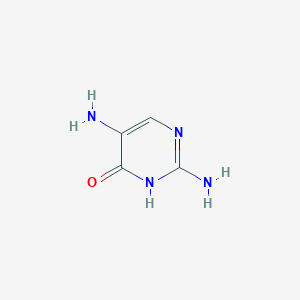

2,5-Diaminopyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Diaminopyrimidin-4(3H)-one is a chemical compound that has been studied in the context of biochemistry, particularly in relation to the biosynthesis of riboflavin . It is involved in enzymatic reactions and has been studied in organisms such as Methanothermobacter thermautotrophicus .

Synthesis Analysis

The synthesis of this compound involves enzymatic reactions. For instance, the pyrimidine reductase of the riboflavin biosynthetic pathway, specified by the open reading frame MJ0671 of Methanocaldococcus jannaschii, was shown to catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The folding pattern of the enzyme involved in its synthesis resembles that of dihydrofolate reductase, with the Thermotoga maritima ortholog as the most similar structure .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily enzymatic in nature. The enzyme from Methanocaldococcus jannaschii catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .科学的研究の応用

Tautomeric Forms and Hydrogen-Bonding Interactions

The derivatives of pyrimidin-4-one, including 2,5-diaminopyrimidin-4(3H)-one, can exist in different tautomeric forms. These forms significantly affect their hydrogen-bonding interactions in cocrystals with other compounds. For instance, 2,6-diaminopyrimidin-4-one, a closely related compound, has been studied for its tautomeric preferences and its ability to form various structures through hydrogen bonding (Gerhardt, Tutughamiarso, & Bolte, 2011).

Role in Riboflavin and F420 Biosynthesis

This compound plays a critical role in the biosynthesis pathways of riboflavin and coenzyme F420 in certain archaea. This compound serves as a substrate for enzyme-mediated reactions integral to these biosynthetic processes (Graupner, Xu, & White, 2002).

Synthesis of Benzochromeno[2,3-d]pyrimidines

This compound is used in one-pot, three-component reactions with aromatic aldehydes and naphthols to synthesize benzochromeno[2,3-d]pyrimidines. This synthesis demonstrates the compound's versatility in forming complex heterocyclic structures, which have potential applications in various fields (Harutyunyan, Israyelyan, Panosyan, & Hovsepyan, 2020).

Microwave-Assisted Synthesis

The compound has been involved in microwave-assisted syntheses, highlighting its utility in modern, efficient, and environmentally friendly chemical processes. For example, derivatives of this compound have been synthesized through microwave irradiation, showcasing the compound's adaptability to innovative synthetic methods (Tu, Zhang, Xiang, Fang, & Li, 2005).

作用機序

Target of Action

The primary target of 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase . This enzyme plays a crucial role in the riboflavin biosynthetic pathway .

Mode of Action

This compound interacts with its target enzyme by binding to its active site . The enzyme then catalyzes the conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This reaction involves the transfer of the pro-R hydrogen of C-4 of NADPH to C-1’ of the substrate .

Biochemical Pathways

The interaction of this compound with its target enzyme affects the riboflavin biosynthesis pathway . The conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate is a key step in this pathway .

Pharmacokinetics

As a ribose 5-triphosphate compound , it is expected to be involved in metabolic reactions in organisms such as humans and mice . These properties can impact the bioavailability of this compound.

Result of Action

The molecular effect of this compound’s action is the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This compound is a crucial intermediate in the riboflavin biosynthesis pathway . On a cellular level, this can contribute to the production of riboflavin, an essential nutrient for many organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate at which the target enzyme catalyzes the conversion of this compound . .

特性

IUPAC Name |

2,5-diamino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQSBATTZNERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)

![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)

![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)

![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)

![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)